8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate
Description
Chemical Characterization of 8-Anilino-1-naphthalenesulfonic Acid Ammonium Salt Hydrate
Structural Identification and Nomenclature
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is ammonium 8-anilinonaphthalene-1-sulfonate hemihydrate , reflecting its anionic sulfonate group, ammonium counterion, and partial hydration state. Registry databases document over 30 synonyms, including:
| Common Synonyms | Source References |
|---|---|
| 1,8-ANS NH₄ | |
| Ammonium 8-anilino-1-naphthalenesulfonate | |
| Phenyl peri acid ammonium salt | |
| ANSA (Ammonium Salt) |
The term "peri" in some synonyms refers to the 1,8-positions on the naphthalene ring system, where the sulfonate and anilino groups occupy adjacent peri positions.
Molecular Formula and Weight Analysis
The anhydrous molecular formula is C₁₆H₁₆N₂O₃S , with a calculated molecular weight of 316.37 g/mol. The hemihydrate form adds 0.5 H₂O molecules per formula unit, yielding an effective molecular weight of 325.38 g/mol .
Key mass contributions:
- Naphthalene core : 128.17 g/mol (C₁₀H₈)
- Sulfonate group : 80.06 g/mol (SO₃⁻)
- Anilino substituent : 77.10 g/mol (C₆H₅NH)
- Ammonium counterion : 18.04 g/mol (NH₄⁺)
X-ray crystallographic studies confirm the absence of metal cations in the ammonium salt form, distinguishing it from related magnesium salts documented in other studies.
Crystalline Structure and Hydration States
The compound crystallizes in the triclinic P1 space group with two independent molecules per asymmetric unit. Key crystallographic parameters at 180 K include:
| Parameter | Value |
|---|---|
| Unit Cell Volume | 894.61 ų |
| a-axis | 18.8285(4) Å |
| b-axis | 6.9415(2) Å |
| c-axis | 6.8449(2) Å |
| Hydration | 0.5 H₂O per formula |
The crystal structure features:
- Dual molecular conformations :
- Hydrogen-bonding network :
- Intramolecular N-H···O bonds (2.52–2.65 Å) between anilino NH and sulfonate oxygen
- Intermolecular N-H···O bonds (2.70–2.85 Å) linking ammonium ions to sulfonate groups
Properties
IUPAC Name |
8-anilinonaphthalene-1-sulfonic acid;azane;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S.H3N.H2O/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;;/h1-11,17H,(H,18,19,20);1H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSOAGYLOWUTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746586 | |
| Record name | 8-Anilinonaphthalene-1-sulfonic acid--ammonia--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206659-00-9 | |
| Record name | 8-Anilinonaphthalene-1-sulfonic acid--ammonia--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 8-(phenylamino)naphthalene-1-sulfonate hydrate typically involves the reaction of 8-nitro-1-naphthalenesulfonic acid with aniline under acidic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the aniline group. The resulting product is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product in its hydrated form.
Chemical Reactions Analysis
Types of Reactions
8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenesulfonic acids, amino derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
Biochemical Applications
Fluorescent Probe for Protein Studies
ANS is widely used as a fluorescent probe to study protein folding and conformational changes. Its fluorescence properties make it an effective indicator of hydrophobic environments, which are often associated with protein misfolding or denaturation.
Case Study: Protein Folding Dynamics
In a study investigating the folding dynamics of various proteins, ANS was employed to monitor changes in fluorescence intensity. The results indicated that increased fluorescence correlated with the exposure of hydrophobic regions, confirming its utility in assessing protein conformational states .
Material Science Applications
Detection of Hydrophobic Sites
ANS serves as a sensitive indicator for detecting hydrophobic sites in copolymer solutions. It is particularly useful in analyzing the behavior of amphiphilic polymers and surfactants.
Case Study: Copolymer Analysis
Research involving copolymers of acrylamide and N-alkyl acrylamides utilized ANS to visualize hydrophobic interactions. The study demonstrated that ANS fluorescence could effectively indicate the presence of hydrophobic domains within the polymer matrix .
Nanomaterials and Photoluminescence
Engineering Photoluminescent Nanomaterials
ANS has been integrated into the development of tunable photoluminescent nanomaterials. Its ability to form inclusion complexes with cyclodextrins allows for enhanced fluorescence properties, making it suitable for applications in light-harvesting systems.
Data Table: Photoluminescent Properties
| Property | Value |
|---|---|
| λmax (absorption) | 375 nm |
| Fluorescence Increase | Observed upon complexation |
| Stability | Light and air-sensitive |
Environmental Applications
Sodium Selective Sensors
ANS is also used in the development of sodium-selective fiber-optic sensors. In these systems, ANS interacts with sodium ions to produce a measurable fluorescent signal, allowing for real-time monitoring of sodium concentrations in various environments.
Case Study: Sensor Development
A recent project focused on creating a sodium-selective sensor utilized ANS as part of the reagent phase. The sensor showed promising results in detecting sodium levels with high sensitivity and specificity, demonstrating ANS's versatility beyond traditional biochemical applications .
Mechanism of Action
The compound exerts its effects through its ability to form inclusion complexes with cyclodextrins and other host molecules. When ammonium 8-(phenylamino)naphthalene-1-sulfonate hydrate enters the hydrophobic core of these host molecules, its fluorescence increases. This property is exploited to study molecular recognition, binding interactions, and environmental changes in various systems.
Comparison with Similar Compounds
Structural and Functional Differences
8-Anilino-1-naphthalenesulfonic Acid Hemimagnesium Salt Hydrate (CAS: 18108-68-4)
- Molecular formula : C₃₂H₂₄MgN₂O₆S₂·xH₂O (anhydrous molecular weight: 620.99 g/mol) .
- Key differences :
8-Anilino-1-naphthalenesulfonic Acid (Free Acid Form, CAS: 82-76-8)
- Molecular formula: C₁₆H₁₃NO₃S (molecular weight: 299.34 g/mol) .
- Key differences :
PRODAN (6-Propionyl-2-(N,N-dimethylamino) Naphthalene)
- Key differences: Neutral charge reduces electrostatic interference, making it preferable for measuring hydrophobicity of positively charged proteins . Lower tendency to overestimate hydrophobicity compared to 8-anilino-1-naphthalenesulfonic acid ammonium salt hydrate .
Research Findings and Case Studies
Protein Hydrophobicity Assays: this compound overestimated the effective hydrophobicity of whey protein isolates compared to PRODAN due to charge interactions . Demonstrated superior sensitivity in detecting hydrophobic regions during α-amylase structural transitions under pulsed electric fields .
Self-Assembly and Mineralization Studies :
- Used to monitor calcium-responsive peptide ID8 self-assembly, critical for collagen intrafibrillar mineralization .
- Outperformed Thioflavin T (ThT) in tracking hydrophobic domain formation in β-sheet structures .
pH and Thermal Stability Studies :
- Enabled real-time observation of pH-induced conformational changes in human peroxiredoxin 6, revealing resistance to lysosomal pH .
Biological Activity
8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate (ANS) is a sulfonic acid derivative known for its significant biological activity, particularly in the fields of biochemistry and molecular biology. This compound serves as a fluorescent probe, allowing researchers to investigate various biological interactions and properties. Its unique fluorescence characteristics make it a valuable tool for studying protein dynamics, membrane fluidity, and other biochemical processes.
- Molecular Formula : C₁₆H₁₈N₂O₄S
- Molecular Weight : 334.39 g/mol
- Melting Point : 242-244 °C
- CAS Number : 206659-00-9
Biological Applications
ANS is primarily utilized for its ability to interact with proteins and membranes, providing insights into their structural and functional dynamics. The following sections detail its specific biological activities.
Fluorescence Properties
ANS exhibits fluorescence that is sensitive to its environment, particularly hydrophobic regions. When bound to proteins or lipid membranes, the fluorescence intensity changes, allowing researchers to monitor:
- Protein Folding : ANS can indicate conformational changes in proteins as they fold.
- Protein-Protein Interactions : The binding of ANS can be used to study how proteins interact with one another.
- Membrane Fluidity : The intensity of ANS fluorescence inversely correlates with membrane fluidity; more rigid membranes yield higher fluorescence .
1. Protein Hydrophobicity Analysis
A study by Kato and Nakai (1980) utilized ANS to assess the surface hydrophobicity of various proteins. By measuring the relative fluorescence intensity at specific concentrations, researchers could quantify protein interactions and stability under different conditions .
| Protein Concentration (w/v) | Fluorescence Intensity |
|---|---|
| 0.004% | Low |
| 0.01% | Moderate |
| 0.02% | High |
2. Antibacterial Activity
Research has shown that derivatives of ANS can exhibit antibacterial properties. A study transformed 8-anilino-1-naphthalenesulfonic acid into a green-colored antibacterial compound, demonstrating its potential as both an antimicrobial agent and a dye .
The mechanism by which ANS interacts with biomolecules involves:
- Hydrophobic Interactions : ANS preferentially binds to hydrophobic regions of proteins and membranes.
- Fluorescent Signaling : Upon binding, the electronic environment around the fluorophore changes, resulting in altered emission spectra that can be quantitatively measured.
Research Findings
Recent studies have highlighted the versatility of ANS in various biochemical assays:
- In membrane biophysics, ANS has been employed to study the effects of drugs on membrane integrity and dynamics.
- Its use in enzyme assays has helped elucidate mechanisms involving enzyme-substrate interactions.
Safety and Handling
While ANS is widely used in laboratory settings, it is important to note that it can cause skin irritation and serious eye damage upon contact. Proper handling procedures should be followed to minimize exposure risks .
Q & A
Q. How is 8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate (ANS) used as a fluorescent probe to study protein conformational changes?
ANS binds to hydrophobic regions of proteins, and its fluorescence intensity increases upon interaction with non-polar environments. To monitor conformational changes:
- Prepare a solution of ANS (e.g., 25–50 μM) in a buffer compatible with the protein (e.g., 0.1 M Tris, 0.2 M KCl, pH 9.0) .
- Titrate the protein into the ANS solution and measure fluorescence emission at 470 nm (λex = 388 nm).
- Plot fluorescence intensity vs. protein concentration to identify binding saturation or structural transitions . Note: Ensure minimal light exposure to avoid photobleaching.
Q. What is the protocol for determining critical micelle concentration (CMC) of surfactants using ANS?
ANS fluorescence increases in hydrophobic micellar environments. To measure CMC:
- Prepare a dilution series of the surfactant (e.g., 0.1–10 mM) in aqueous buffer.
- Add ANS (final concentration ~5–10 μM) to each sample .
- Record fluorescence intensity (λex/λem = 388/470 nm) and plot against surfactant concentration.
- The inflection point in the curve corresponds to the CMC .
Q. How should ANS solutions be prepared and stored to ensure stability?
- Solubility: ANS dissolves in polar solvents (e.g., 0.1 g/5 mL in hot water, 1 N NaOH, or methanol) .
- Storage: Store in airtight containers at room temperature, protected from light and moisture. Avoid long-term storage (>6 months) to prevent degradation .
Advanced Research Questions
Q. How can ANS fluorescence data be reconciled with contradictory results in protein-lipid interaction studies?
Discrepancies may arise from:
- Environmental sensitivity: ANS fluorescence is pH- and ionic strength-dependent. Standardize buffer conditions (e.g., 0.1 M Tris, pH 9.0) .
- Competitive binding: Use complementary techniques (e.g., isothermal titration calorimetry) to validate ANS binding specificity .
- Membrane heterogeneity: Combine ANS with laurdan or DPH probes to distinguish lipid phase contributions .
Q. What methodologies optimize ANS-based detection of transient protein folding intermediates?
- Time-resolved fluorescence: Use stopped-flow mixing to monitor ANS fluorescence changes during rapid folding/unfolding (e.g., urea gradient experiments) .
- Quenching assays: Add water-soluble quenchers (e.g., acrylamide) to differentiate surface-exposed vs. buried hydrophobic clusters .
- Thermal scans: Measure ANS fluorescence during temperature ramps to identify thermally induced conformational shifts .
Q. How can ANS be integrated into polymer studies to probe host-guest interactions?
- Inclusion complexation: Incorporate ANS into cyclodextrin-functionalized polymers (e.g., star-PNIPAm-CD). Measure fluorescence enhancement upon guest molecule binding (e.g., adamantane derivatives) .
- Thermoresponsive systems: Use ANS to track hydrophobic aggregation in PNIPAm-based polymers during phase transitions .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
